molecular formula C21H15Cl2N B13989440 2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethen-1-imine CAS No. 22731-54-0

2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethen-1-imine

Cat. No.: B13989440
CAS No.: 22731-54-0
M. Wt: 352.3 g/mol
InChI Key: XPOYSDFKEIYUDW-UHFFFAOYSA-N
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Description

2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethen-1-imine is an organic compound that belongs to the class of imines It is characterized by the presence of two 4-chlorophenyl groups and one 4-methylphenyl group attached to an ethen-1-imine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethen-1-imine typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-methylaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethen-1-imine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of 2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethan-1-amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethen-1-imine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethen-1-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(4-chlorophenyl)ethen-1-imine: Lacks the 4-methylphenyl group.

    N-(4-methylphenyl)ethen-1-imine: Lacks the 4-chlorophenyl groups.

    2,2-Bis(4-chlorophenyl)-N-phenylethen-1-imine: Lacks the methyl group on the phenyl ring.

Uniqueness

2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethen-1-imine is unique due to the presence of both 4-chlorophenyl and 4-methylphenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

22731-54-0

Molecular Formula

C21H15Cl2N

Molecular Weight

352.3 g/mol

InChI

InChI=1S/C21H15Cl2N/c1-15-2-12-20(13-3-15)24-14-21(16-4-8-18(22)9-5-16)17-6-10-19(23)11-7-17/h2-13H,1H3

InChI Key

XPOYSDFKEIYUDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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